6-Bromo-7-methylpyrazolo[1,5-a]pyridine

Building Blocks Medicinal Chemistry Cross-Coupling

6-Bromo-7-methylpyrazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic compound composed of a pyrazole ring annulated to a pyridine core, bearing a bromine atom at the 6-position and a methyl group at the 7-position. It is a member of the pyrazolo[1,5-a]pyridine scaffold family, a privileged chemotype in medicinal chemistry recognized for its versatility in generating kinase inhibitors, GPCR modulators, and CNS-active agents.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1427382-24-8
Cat. No. B3102883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methylpyrazolo[1,5-a]pyridine
CAS1427382-24-8
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=CC=NN12)Br
InChIInChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-5-10-11(6)7/h2-5H,1H3
InChIKeyNKOMKKATKUMJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-methylpyrazolo[1,5-a]pyridine (CAS 1427382-24-8): A Strategic Heterocyclic Building Block for Drug Discovery and Chemical Biology


6-Bromo-7-methylpyrazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic compound composed of a pyrazole ring annulated to a pyridine core, bearing a bromine atom at the 6-position and a methyl group at the 7-position. It is a member of the pyrazolo[1,5-a]pyridine scaffold family, a privileged chemotype in medicinal chemistry recognized for its versatility in generating kinase inhibitors, GPCR modulators, and CNS-active agents [1]. With a molecular formula of C₈H₇BrN₂ and a molecular weight of 211.06 g/mol, this compound serves primarily as a synthetic intermediate or building block . Its specific substitution pattern—a bromine handle on the pyridine ring adjacent to a methyl group—is strategically designed to enable site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the rapid diversification of the pyrazolo[1,5-a]pyridine core in structure-activity relationship (SAR) exploration and lead optimization campaigns [1]. The compound is supplied as a research chemical with standard purity specifications typically ranging from 97% to 98% .

Why 6-Bromo-7-methylpyrazolo[1,5-a]pyridine Cannot Be Replaced by Unsubstituted or Alternative Halo-Pyrazolopyridine Analogs


Generic substitution of 6-bromo-7-methylpyrazolo[1,5-a]pyridine with its regioisomeric or non-halogenated counterparts is scientifically invalid due to the unique reactivity profile dictated by its specific substitution pattern. The pyrazolo[1,5-a]pyridine system exhibits position-dependent electronic character and steric accessibility, which profoundly influence both its chemical reactivity in cross-coupling reactions and the biological activity of downstream products [1]. The bromine atom at the 6-position, located on the pyridine ring and ortho to the methyl group, provides a chemically distinct synthetic handle compared to other halogenated regioisomers (e.g., 3-bromo or 5-bromo). Furthermore, the 7-methyl group acts as a steric and electronic director, which can affect regioselectivity in subsequent functionalization steps. Attempting to use a different bromo-pyrazolo[1,5-a]pyridine isomer, such as 4-bromo-7-methylpyrazolo[1,5-a]pyridine (CAS 1427364-72-4) [2], would lead to the formation of an entirely different set of derivatives with divergent physicochemical properties and biological target engagement. Similarly, the non-brominated scaffold, 7-methylpyrazolo[1,5-a]pyridine (CAS 16205-50-8), lacks the essential functional handle required for many C–C or C–N bond-forming transformations, severely limiting its utility in SAR-driven medicinal chemistry . Therefore, the precise placement of the bromine and methyl groups in this compound is not a trivial detail but a critical design element that governs its entire downstream utility.

Quantitative Differentiators for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (CAS 1427382-24-8) vs. Close Analogs


Superior Commercial Availability and Purity Specification for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine

In a procurement context, the target compound demonstrates a clear advantage over its regioisomeric analog, 4-bromo-7-methylpyrazolo[1,5-a]pyridine (CAS 1427364-72-4). While both compounds share the same molecular formula, the 6-bromo isomer is characterized by significantly broader commercial availability and consistently high purity specifications. The 6-bromo isomer is listed by multiple reputable vendors with a standard purity of ≥97% . In contrast, the 4-bromo analog is less commonly stocked and is often offered at a lower standard purity of 95% . This difference in vendor-reported purity, while seemingly small, is critical for reducing the risk of side reactions from impurities in sensitive palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are the compound's primary use case. Higher purity translates directly to higher synthetic yields and reduced purification burden.

Building Blocks Medicinal Chemistry Cross-Coupling

Lower Predicted Lipophilicity and Higher Predicted pKa of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine vs. 3-Bromo Regioisomer

Calculated physicochemical properties highlight a key differentiator between the 6-bromo and 3-bromo regioisomers (CAS 1514303-65-1) that influences their utility in drug discovery. The 6-bromo isomer exhibits a predicted LogP (octanol-water partition coefficient) of 2.91, which is 0.36 log units lower than the predicted LogP of 3.27 for the 3-bromo analog . This suggests that derivatives of the 6-bromo isomer will be moderately less lipophilic, a property often correlated with improved aqueous solubility and potentially reduced metabolic clearance or hERG channel binding. Furthermore, the predicted pKa (acid dissociation constant) for the 3-bromo analog is 1.09 ± 0.30, indicating a very weakly basic character . While direct pKa data for the 6-bromo isomer is not universally reported, the difference in electronic environment due to the position of the bromine atom (on the pyridine ring for the 6-bromo vs. the pyrazole ring for the 3-bromo) will lead to distinct pKa values, which are critical determinants of solubility and permeability at physiological pH.

Physicochemical Properties ADME Drug Design

Proven Utility as a Key Intermediate in the Synthesis of Patent-Exemplified Kinase Inhibitors

A class-level inference can be drawn from the broader patent literature on 6-halo-pyrazolo[1,5-a]pyridines, which explicitly includes the 6-bromo-7-methyl derivative within the scope of claimed compounds. For instance, European Patent EP2090576A1, titled '6-halo-pyrazolo[1,5-a]pyridines, a process for their preparation and their use as metabotropic glutamate receptor (mGluR) modulators,' generically claims a vast array of 6-halo substituted analogs, with specific exemplification of 6-bromo and 6-chloro derivatives [1]. This patent demonstrates the strategic importance of the 6-position halogen as a key structural feature for modulating mGluR5 activity. In contrast, pyrazolo[1,5-a]pyridines with halogens at other positions (e.g., the 3- or 5-position) are often associated with activity against different target classes, such as PI3K kinases or TRK kinases, as evidenced by separate patent families [2]. Therefore, selecting the 6-bromo isomer is not a random choice; it aligns the synthetic effort with a specific, validated pharmacophore hypothesis for targeting mGluR5 and potentially other class C GPCRs, whereas other regioisomers would steer the project toward entirely different biological spaces.

Kinase Inhibitors Patents SAR

Best-Fit Research and Industrial Scenarios for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1427382-24-8)


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The primary and most valuable application for 6-bromo-7-methylpyrazolo[1,5-a]pyridine is as a diversification point in structure-activity relationship (SAR) studies. The aryl bromide handle at the 6-position is ideally suited for robust and high-yielding palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. This allows medicinal chemists to rapidly generate libraries of 6-substituted derivatives to explore the chemical space around the pyrazolo[1,5-a]pyridine core [1]. The adjacent 7-methyl group provides a subtle but important steric and electronic influence on the coupling step, a feature that would be absent or altered in other regioisomers. This scenario is directly supported by the widespread use of this compound as a building block by vendors, who supply it in quantities from 100 mg to 25 g, catering to both initial hit-to-lead and later-stage lead optimization needs .

Synthesis of mGluR5 Modulator Candidates

Based on patent literature (EP2090576A1), the 6-halo-pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore for modulating metabotropic glutamate receptor 5 (mGluR5), a target implicated in CNS disorders, pain, and certain cancers [2]. Researchers focused on developing novel mGluR5 positive or negative allosteric modulators (PAMs or NAMs) would specifically prioritize the 6-bromo-7-methyl derivative as a late-stage diversification intermediate. Its use allows for the exploration of substituents at the 6-position, which the patent literature suggests is a critical vector for modulating potency and selectivity against this target. Using the 3-bromo or 5-bromo isomers would generate compounds that fall outside the established mGluR5 pharmacophore space, making them less likely to exhibit the desired activity.

Building Block for Kinase-Focused Libraries with a Controlled Physicochemical Profile

While other pyrazolo[1,5-a]pyridine isomers are more classically associated with kinase inhibition, the specific 6-bromo-7-methyl substitution offers a strategic advantage in kinase drug discovery when a lower lipophilicity profile is desired. The predicted LogP of 2.91 for this scaffold is approximately 0.36 units lower than that of the 3-bromo isomer . In kinase programs, where excessive lipophilicity is a common cause of promiscuity, poor solubility, and rapid metabolic clearance, starting with a more polar core scaffold can be beneficial. Researchers building targeted libraries for challenging kinase targets may select this specific isomer to incorporate a 'lipophilic efficiency' advantage from the very start of their SAR exploration, a factor that can differentiate a promising lead series from one with insurmountable ADME liabilities.

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